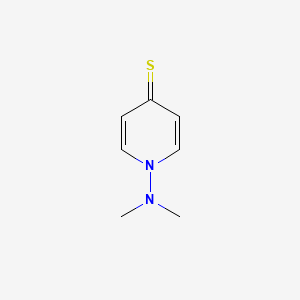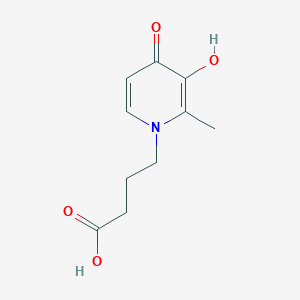
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is a synthetic organic compound that features a pyridine ring substituted with hydroxy, methyl, and oxo groups, along with a butanoic acid side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from simple precursors like acetaldehyde and ammonia, the pyridine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of hydroxy, methyl, and oxo groups onto the pyridine ring using reagents like hydroxylamine, methyl iodide, and oxidizing agents.
Side Chain Addition: The butanoic acid side chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups on the pyridine ring using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-methylpyridine: Lacks the butanoic acid side chain.
4-Oxo-2-methylpyridine: Lacks the hydroxy group.
4-(3-Hydroxy-2-methylpyridin-1(4H)-yl)butanoic acid: Lacks the oxo group.
Uniqueness
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is unique due to its specific combination of functional groups and side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
137528-47-3 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14/h4,6,15H,2-3,5H2,1H3,(H,13,14) |
Clé InChI |
KVNJCEWZEMPXTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


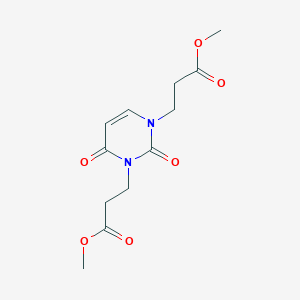

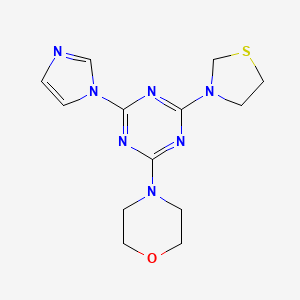
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
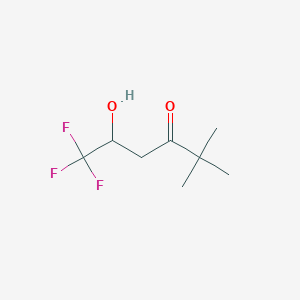

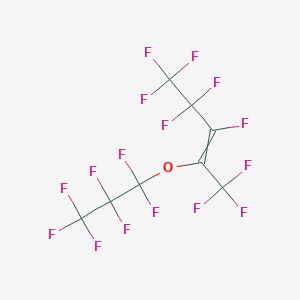
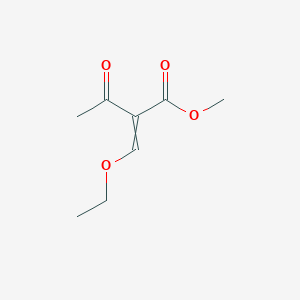
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
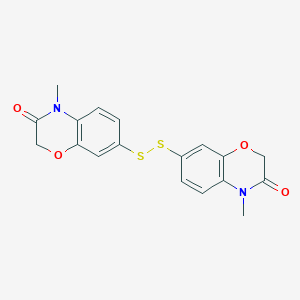
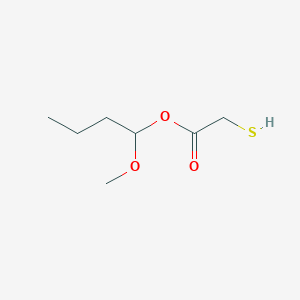
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
